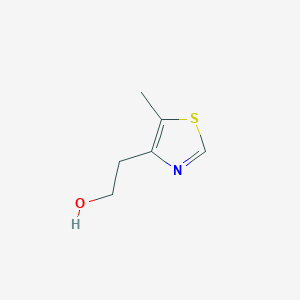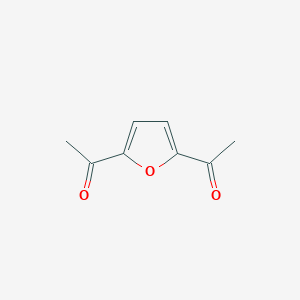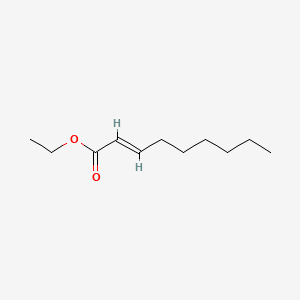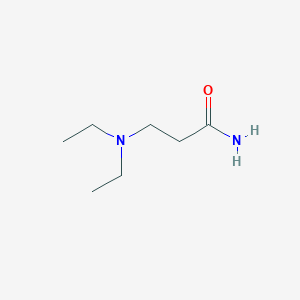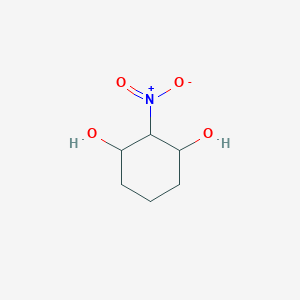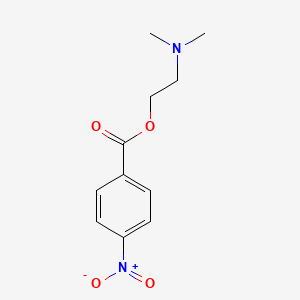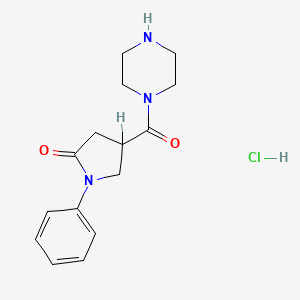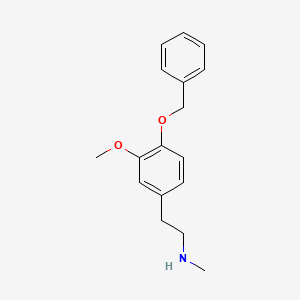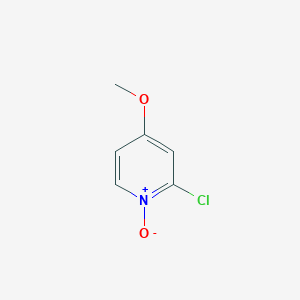
Pyridine, 2-chloro-4-methoxy-, 1-oxide
Descripción general
Descripción
Pyridine, 2-chloro-4-methoxy-, 1-oxide: is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with a chlorine atom at the second position and a methoxy group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From 2-chloro-4-nitropyridine: One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane.
From 4-methoxy-2(1H)-pyridone: Another method starts with 4-methoxy-2(1H)-pyridone, which is reacted with 4-nitropyridine N-oxide to produce the desired compound.
Industrial Production Methods: Industrial production methods for pyridine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the N-oxide group, converting it back to the corresponding pyridine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the chlorine atom under basic conditions.
Major Products:
Oxidation: Various oxidized derivatives depending on the oxidizing agent and conditions.
Reduction: The corresponding pyridine derivative without the N-oxide group.
Substitution: A wide range of substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Pyridine, 2-chloro-4-methoxy-, 1-oxide is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial and Antiviral Agents: Pyridine derivatives, including this compound, have shown potential as antimicrobial and antiviral agents due to their ability to interact with specific biological targets.
Industry:
Mecanismo De Acción
The mechanism of action of Pyridine, 2-chloro-4-methoxy-, 1-oxide involves its interaction with specific molecular targets in biological systems. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins. The chlorine and methoxy substituents can also affect the compound’s binding affinity and specificity for various biological targets .
Comparación Con Compuestos Similares
2-Chloro-4-methoxypyridine: This compound is similar but lacks the N-oxide group, which significantly alters its chemical properties and reactivity.
4-Chloro-3-methoxy-2-methylpyridine: Another similar compound with different substitution patterns, affecting its chemical behavior and applications.
Uniqueness: Pyridine, 2-chloro-4-methoxy-, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties such as increased polarity and reactivity in redox reactions
Propiedades
IUPAC Name |
2-chloro-4-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-2-3-8(9)6(7)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWRUNDOGZQCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[N+](C=C1)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575380 | |
| Record name | 2-Chloro-4-methoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38608-87-6 | |
| Record name | 2-Chloro-4-methoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
